1-(4-fluorophenyl)-N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)methanesulfonamide
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Overview
Description
The compound appears to contain a piperazine ring, which is a common feature in many pharmaceutical drugs. Piperazine itself is a cyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions in the ring . The presence of fluorophenyl groups suggests that the compound might have interesting biological activities, as fluorine is often used in drug design to modify the properties of the lead compound .
Molecular Structure Analysis
The molecular structure of this compound would likely show the piperazine ring, with the two fluorophenyl groups and the ethylmethanesulfonamide group attached at different positions. The exact structure would depend on the specific locations of these attachments .Chemical Reactions Analysis
Again, without specific information, it’s difficult to provide a detailed chemical reactions analysis. Piperazine derivatives can undergo a variety of reactions, including acylation, alkylation, and sulfonation .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its exact structure. Factors that could influence these properties include the size and shape of the molecule, the presence of functional groups, and the overall charge distribution .Scientific Research Applications
Antibacterial Applications
A study investigated the antibacterial properties of a compound structurally related to the one mentioned, focusing on its broad antibacterial activity in experimental infections and its potential use in systemic infections due to its favorable toxicological and pharmacokinetic profiles (Goueffon, Montay, Roquet, & Pesson, 1981).
Chemical Synthesis and Modification
Research has been conducted on the sulfomethylation of piperazine and other polyazamacrocycles, leading to the introduction of methanesulfonate groups. These chemical modifications have potential applications in developing new chelating agents for medical and industrial purposes (van Westrenen & Sherry, 1992).
Medical Imaging
A study focused on the development of an automated synthesis method for a radioligand used in PET imaging to study serotonin 5-HT(1A) receptors. This research contributes to improving imaging techniques for clinical studies (Vuong et al., 2007).
Molecular Structure Analysis
Another study explored the crystal structure of a related compound, providing insights into its molecular interactions. Understanding these structures aids in the development of more effective drugs and materials (Parvez, Arayne, Sultana, & Siddiqi, 2000).
Radiolabeling and Drug Development
Research on the synthesis and application of aryltrimethylammonium trifluoromethanesulfonates in the preparation of aryl [18F]fluorides showcases advancements in radiolabeling techniques that are crucial for drug development and diagnostic imaging (Haka, Kilbourn, Watkins, & Toorongian, 1989).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-(4-fluorophenyl)-N-[2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23F2N3O2S/c20-17-3-1-16(2-4-17)15-27(25,26)22-9-10-23-11-13-24(14-12-23)19-7-5-18(21)6-8-19/h1-8,22H,9-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPDRBNPTAPLTRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCNS(=O)(=O)CC2=CC=C(C=C2)F)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23F2N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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